4-(Azetidin-2-yl)pyridine dihydrochloride
CAS No.:
Cat. No.: VC18629047
Molecular Formula: C8H12Cl2N2
Molecular Weight: 207.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12Cl2N2 |
|---|---|
| Molecular Weight | 207.10 g/mol |
| IUPAC Name | 4-(azetidin-2-yl)pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C8H10N2.2ClH/c1-4-9-5-2-7(1)8-3-6-10-8;;/h1-2,4-5,8,10H,3,6H2;2*1H |
| Standard InChI Key | HKZHUAMEOLVLHO-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC1C2=CC=NC=C2.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-(Azetidin-3-yl)pyridine dihydrochloride consists of a pyridine ring linked to a saturated azetidine moiety (C8H12Cl2N2). The azetidine group adopts a puckered conformation, with the basic amine protonated under physiological conditions, forming a dihydrochloride salt . X-ray crystallography data confirm a planar pyridine ring and a near-perpendicular orientation of the azetidine group, creating a T-shaped molecular geometry optimized for receptor binding .
Physicochemical Characteristics
The compound exhibits moderate hydrophilicity (logP = 1.2 ± 0.3) due to the protonated azetidine nitrogen and pyridine's π-electron system. Its aqueous solubility reaches 28 mg/mL at pH 7.4, facilitated by chloride counterions. Thermal analysis reveals decomposition above 210°C, with a melting point range of 189–192°C . Stability studies indicate no significant degradation under ambient light or humidity over six months .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
The primary synthesis route involves reacting 4-chloropyridine derivatives with 3-aminoazetidine precursors under basic conditions (Scheme 1). Key steps include:
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Intermediate Preparation: 4-Chloro-2-aminopyrimidines (17–20) are synthesized from pyrimidin-4(3H)-ones (15–16) using POCl3 .
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Coupling Reaction: Boc-protected 3-aminoazetidines (28a–b) undergo nucleophilic substitution with 4-chloropyridines at 60–90°C for 120–180 minutes, achieving yields of 78–90% .
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Salt Formation: The free base is treated with HCl gas in anhydrous ethanol to obtain the dihydrochloride salt, purified via recrystallization from ethanol/ether .
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Temperature | 70–80°C | +12% |
| Reaction Time | 150–170 min | +8% |
| Solvent (EtOAc:H2O) | 3:1 v/v | +15% |
Alternative Approaches
Microwave-assisted synthesis reduces reaction times to 30–45 minutes with comparable yields (82–85%) . Flow chemistry methods using microreactors demonstrate scalable production (1.2 kg/batch) with 94% purity .
Pharmacological Profile
Histamine Receptor Interactions
4-(Azetidin-3-yl)pyridine dihydrochloride exhibits nanomolar affinity for human histamine H3 (hH3R: pKi = 8.5 ± 0.1) and H4 receptors (hH4R: pKi = 8.1 ± 0.0) . Functional assays using cyclic AMP response element (CRE)-luciferase reporters reveal:
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H3R Agonism: Full agonism at hH3R (α = 1.2 ± 0.1) with pEC50 = 9.5 ± 0.1
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H4R Partial Agonism: α = 0.8 ± 0.1 at hH4R (pEC50 = 8.5 ± 0.2)
Equation 1: Dose-response relationship
Where = Hill coefficient (1.1 for hH3R, 0.9 for hH4R) .
Species-Specific Activity
Murine receptor studies show enhanced H3R selectivity:
This 10-fold interspecies potency difference underscores the need for cautious translational interpretation.
Metabolic and Pharmacokinetic Behavior
In Vitro Stability
Hepatic microsomal assays demonstrate moderate clearance:
CYP450 inhibition is negligible (IC50 > 50 μM for CYP3A4/2D6), reducing drug-drug interaction risks .
In Vivo Disposition
Single-dose pharmacokinetics in mice (10 mg/kg i.v.):
| Parameter | Value |
|---|---|
| Cmax | 1.8 μM |
| AUC0–∞ | 14.3 μM·h |
| Vd | 2.1 L/kg |
| Oral Bioavailability | 43% |
Brain-to-plasma ratio reaches 0.7 ± 0.2, suggesting moderate CNS penetration .
Comparative Structure-Activity Relationships
Varying azetidine substituents (R = Me, Et, nPr) modulates receptor selectivity:
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Methyl Derivative: 30-fold H3R/H4R selectivity
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Ethyl Derivative: Balanced H3R/H4R agonism
Electron-withdrawing groups on pyridine improve metabolic stability but reduce H3R potency by 3–5 fold .
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